molecular formula C29H36N2O3 B5247933 3,7-BIS(4-METHYLBENZOYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE

3,7-BIS(4-METHYLBENZOYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE

Cat. No.: B5247933
M. Wt: 460.6 g/mol
InChI Key: CBAVHKPDRMODOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-BIS(4-METHYLBENZOYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE is a complex organic compound belonging to the class of azabicyclononanes. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and analgesic properties . The unique structure of this compound, featuring a bicyclic framework with multiple substituents, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of 3,7-BIS(4-METHYLBENZOYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE involves several steps. One common synthetic route includes the following steps :

    Formation of the Bicyclic Core: The bicyclic core is typically formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases as catalysts.

    Introduction of Substituents: The introduction of the 4-methylbenzoyl and propan-2-yl groups is achieved through a series of substitution reactions. These reactions may involve the use of reagents such as alkyl halides and organometallic compounds.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and efficiency.

Chemical Reactions Analysis

3,7-BIS(4-METHYLBENZOYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activity.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include alkyl halides and organometallic compounds.

Scientific Research Applications

3,7-BIS(4-METHYLBENZOYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound exhibits significant biological activity, including antifungal and antibacterial properties. It is used in the development of new antimicrobial agents.

    Medicine: Due to its analgesic and anti-inflammatory properties, the compound is investigated for potential therapeutic applications in pain management and inflammation.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,7-BIS(4-METHYLBENZOYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE involves its interaction with specific molecular targets and pathways . The compound is known to:

    Inhibit Enzymes: The compound can inhibit certain enzymes involved in biological processes, leading to its antimicrobial and analgesic effects.

    Modulate Receptors: The compound may interact with specific receptors in the body, altering their activity and resulting in therapeutic effects.

    Disrupt Cell Membranes: The compound can disrupt the integrity of cell membranes, leading to the death of microbial cells.

Comparison with Similar Compounds

3,7-BIS(4-METHYLBENZOYL)-1,5-BIS(PROPAN-2-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE can be compared with other similar compounds, such as :

    2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: These compounds share a similar bicyclic core but differ in the nature and position of the substituents. They exhibit similar biological activities but may have different potency and selectivity.

    3-Azabicyclo[3.3.1]nonan-9-one Oximes: These compounds have an oxime functional group, which can enhance their antifungal activity. They are used in the development of new antifungal agents.

    3-Azabicyclo[3.3.1]nonan-9-one Hydrazones: These compounds contain a hydrazone functional group, which can improve their antibacterial properties. They are investigated for potential use in treating bacterial infections.

Properties

IUPAC Name

3,7-bis(4-methylbenzoyl)-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O3/c1-19(2)28-15-30(25(32)23-11-7-21(5)8-12-23)17-29(20(3)4,27(28)34)18-31(16-28)26(33)24-13-9-22(6)10-14-24/h7-14,19-20H,15-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAVHKPDRMODOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CC3(CN(CC(C2)(C3=O)C(C)C)C(=O)C4=CC=C(C=C4)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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